molecular formula C22H31N5O B6088789 1-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}-4-phenylpiperazine

1-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}-4-phenylpiperazine

Cat. No. B6088789
M. Wt: 381.5 g/mol
InChI Key: JSHOPAOHVNQDQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}-4-phenylpiperazine, also known as MPP, is a synthetic compound that has been studied for its potential use in scientific research. MPP is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The exact mechanism of action of 1-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}-4-phenylpiperazine is not fully understood. However, it is thought to act as a partial agonist at dopamine and serotonin receptors, as well as an antagonist at adrenergic receptors. This complex pharmacological profile makes it a potentially useful tool for studying the function of these receptors in the brain.
Biochemical and physiological effects:
1-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}-4-phenylpiperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine and serotonin release in the brain, as well as to increase cAMP levels. It has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}-4-phenylpiperazine in lab experiments is its complex pharmacological profile. This makes it a potentially useful tool for studying the function of multiple receptors in the brain. However, one limitation of using 1-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}-4-phenylpiperazine is its potential for off-target effects. Researchers must be careful to control for these effects in their experiments.

Future Directions

There are many potential future directions for research on 1-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}-4-phenylpiperazine. One area of interest is its potential use in the treatment of psychiatric disorders. It has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to explore its potential therapeutic applications. Another area of interest is its potential use in the study of addiction. 1-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}-4-phenylpiperazine has been shown to have an affinity for dopamine receptors, and further research is needed to explore its potential use in the study of addiction and substance abuse. Finally, further research is needed to explore the potential off-target effects of 1-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}-4-phenylpiperazine and to develop more specific compounds for use in scientific research.

Synthesis Methods

The synthesis of 1-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}-4-phenylpiperazine involves the reaction of 1-(3-(2-methyl-1H-imidazol-1-yl)propanoyl)piperidine with 4-phenylpiperazine. The reaction is typically carried out in the presence of a catalyst and under controlled conditions. The yield of 1-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}-4-phenylpiperazine can vary depending on the specific synthesis method used.

Scientific Research Applications

1-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}-4-phenylpiperazine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for a variety of receptors, including dopamine, serotonin, and adrenergic receptors. This makes it a potentially useful tool for studying the function of these receptors in the brain.

properties

IUPAC Name

3-(2-methylimidazol-1-yl)-1-[3-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-19-23-10-13-24(19)12-9-22(28)27-11-5-8-21(18-27)26-16-14-25(15-17-26)20-6-3-2-4-7-20/h2-4,6-7,10,13,21H,5,8-9,11-12,14-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHOPAOHVNQDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCC(=O)N2CCCC(C2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}-4-phenylpiperazine

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